An In-Depth Technical Guide to the Physicochemical Properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
An In-Depth Technical Guide to the Physicochemical Properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione (CAS: 14396-89-5), a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound uniquely combines the biologically active isoindoline-1,3-dione (phthalimide) scaffold with a terminal alkyne functional group, positioning it as a versatile building block for chemical biology applications. This document outlines the core structural and physicochemical parameters, provides detailed, field-proven experimental protocols for their determination, and discusses the implications of these properties for research and development. The methodologies are presented with a focus on the underlying scientific principles to ensure both technical accuracy and practical applicability for scientists and drug development professionals.
Introduction & Strategic Significance
The rational design of novel therapeutic agents hinges on a deep understanding of a molecule's fundamental physicochemical properties. These characteristics govern a compound's behavior from the benchtop to biological systems, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME). This guide focuses on 2-(But-3-YN-2-YL)isoindoline-1,3-dione, a compound that stands at the intersection of proven pharmacology and modern chemical utility.
The Isoindoline-1,3-dione Scaffold: A Privileged Core in Medicinal Chemistry
The isoindoline-1,3-dione moiety, commonly known as the phthalimide group, is a well-established pharmacophore. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects.[1][2][3] The proven biological relevance of the phthalimide core makes any novel derivative a compelling candidate for further investigation.[3][4]
The Terminal Alkyne: A Bioorthogonal Handle for Advanced Applications
The defining feature of this molecule is its terminal alkyne group. This functional group is not merely a structural component but a powerful tool for modern chemical biology. Terminal alkynes are key participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[5][6] This highly efficient and specific reaction allows the molecule to be covalently linked to other molecules bearing an azide group under mild, biologically compatible conditions.[6] This opens up possibilities for:
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Target Identification: Attaching the molecule to affinity probes.
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Mechanism of Action Studies: Visualizing cellular uptake and localization via fluorescent tags.
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Drug Delivery: Conjugating the molecule to targeting ligands or polymers.
The stability of the terminal alkyne is crucial, though it can be susceptible to degradation under certain conditions, necessitating careful handling and characterization.[7][8]
Core Physicochemical Properties
A molecule's identity and behavior are defined by its structure and resulting physical properties. The following section details these core attributes for 2-(But-3-YN-2-YL)isoindoline-1,3-dione.
Chemical Identity and Structure
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(But-3-yn-2-yl)isoindoline-1,3-dione | [9] |
| Synonym | 2-(1-Methylprop-2-ynyl)-1H-isoindole-1,3(2H)-dione | |
| CAS Number | 14396-89-5 | [9] |
| Molecular Formula | C₁₂H₉NO₂ | [9] |
| Molecular Weight | 199.21 g/mol | [9] |
| Canonical SMILES | CC(C#C)N1C(=O)C2=CC=CC=C2C1=O | [9] |
| InChI Key | SOGVFRFVTCHCLD-UHFFFAOYSA-N |
Diagram 1: Chemical Structure of the Topic Compound
Caption: 2D representation of 2-(But-3-yn-2-yl)isoindoline-1,3-dione.
Predicted Physicochemical Profile
This table summarizes the key physicochemical properties. While some are calculated, others require experimental determination as detailed in Section 3.
| Property | Predicted/Known Value | Significance in Drug Development |
| Physical State | Expected to be a solid at room temperature. | Affects handling, formulation (e.g., for tablets vs. solutions), and storage. |
| Melting Point (°C) | Not reported. Requires experimental determination. | An indicator of purity and lattice energy. Important for formulation and stability assessment. |
| Solubility | Predicted to be poorly soluble in water, soluble in polar aprotic solvents (DMSO, DMF) and some organic solvents (CH₂Cl₂).[10] | Crucial for formulation, bioavailability, and designing in vitro assays. Poor aqueous solubility is a common hurdle. |
| LogP (Octanol/Water Partition Coefficient) | Not reported. Requires experimental determination. | A key measure of lipophilicity, which strongly influences membrane permeability, protein binding, and overall ADME profile.[11] |
| Chemical Stability | The phthalimide ring is generally stable.[10] The terminal alkyne may be sensitive to certain metals, strong bases, or oxidative conditions.[8][12] | Determines appropriate storage conditions, shelf-life, and compatibility with other reagents and formulation excipients. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to practical application, rigorous experimental validation is essential. The following protocols are designed to be robust and self-validating, providing researchers with a clear path to characterizing 2-(But-3-YN-2-YL)isoindoline-1,3-dione.
Protocol: Qualitative Solubility Determination
Causality and Expertise: Solubility is the foundation of formulation and biological testing.[13] A qualitative assessment across a panel of solvents with varying polarities provides a rapid and cost-effective way to guide solvent selection for stock solutions, reaction conditions, and preliminary formulation efforts. The choice of solvents covers a range from highly polar (water, PBS) to polar aprotic (DMSO) and nonpolar organic (DCM), reflecting common laboratory and physiological conditions.[14]
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of the compound into separate, clearly labeled 1.5 mL microcentrifuge tubes. Prepare five tubes for five different solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol, and Dichloromethane (DCM).
-
Solvent Addition (Initial): To each tube, add 100 µL of the respective solvent.
-
Mixing: Vortex each tube vigorously for 30 seconds.
-
Observation: Visually inspect each tube against a dark background. Note if the solid has completely dissolved.
-
Solvent Addition (Titration): If the solid has not dissolved, add the solvent in 100 µL increments, vortexing for 30 seconds after each addition, up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: Dissolves in < 300 µL.
-
Soluble: Dissolves in 300 µL - 1 mL.
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Slightly Soluble: Some, but not all, material dissolves in 1 mL.
-
Insoluble: No visible dissolution in 1 mL.
-
-
Trustworthiness Check: Perform the test in triplicate to ensure reproducibility. Use a known compound with similar structural motifs as a positive control.
Diagram 2: Workflow for Qualitative Solubility Testing
Caption: A streamlined workflow for assessing compound solubility.
Protocol: LogP Determination via Shake-Flask Method
Causality and Expertise: The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[11] A LogP value is critical for predicting a drug's ADME properties. Values that are too low may result in poor membrane permeability, while values that are too high can lead to poor aqueous solubility and high protein binding.[15] The shake-flask method is a direct, equilibrium-based measurement and is considered the most accurate approach when performed correctly.[11] The use of pre-saturated phases is a critical step to prevent volume changes that would otherwise skew the concentration measurements. Quantification via HPLC provides high sensitivity and specificity.[16][17]
Methodology:
-
Phase Preparation: Mix equal volumes of 1-octanol and purified water (or PBS pH 7.4 for LogD measurement) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated 1-octanol with 5 mL of the compound's aqueous stock solution.
-
Equilibration: Cap the vial tightly and shake or agitate at a constant temperature (e.g., 25°C) for at least 4 hours to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.
-
Sampling & Analysis:
-
Carefully withdraw an aliquot from the aqueous phase.
-
Analyze the concentration of the compound in this aliquot using a validated HPLC-UV method.
-
The concentration in the octanol phase is determined by mass balance: [Organic] = (Initial Aqueous Conc. - Final Aqueous Conc.).
-
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Organic] / [Aqueous]).[11]
-
Trustworthiness Check: The experiment should be repeated at least three times. A standard compound with a known LogP value should be run in parallel to validate the experimental setup.
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 9. 14396-89-5 | 2-(But-3-yn-2-yl)isoindoline-1,3-dione - AiFChem [aifchem.com]
- 10. biosynce.com [biosynce.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.ws [chem.ws]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. agilent.com [agilent.com]
